![molecular formula C14H18N2O2S B5873760 N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)
N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide
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Overview
Description
N-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide, also known as TACH, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TACH belongs to the family of hydrazide derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide has also been found to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide has been found to exhibit several biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide has been found to exhibit anti-inflammatory and antioxidant properties. N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide has also been found to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide in lab experiments is its relatively low toxicity compared to other cytotoxic agents. However, N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide has been found to exhibit low solubility in water, which can limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide. One area of interest is in the development of N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide-based drugs for the treatment of cancer and other diseases. Another area of research is in the development of more efficient synthesis methods for N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide and other hydrazide derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide and its potential applications in other areas of medicine.
Synthesis Methods
The synthesis of N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide involves the reaction between 3-(2-thienyl)acryloyl chloride and cyclohexanecarbohydrazide in the presence of a suitable base. The resulting product is a yellow solid that can be purified through recrystallization.
Scientific Research Applications
N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N'-[(E)-3-thiophen-2-ylprop-2-enoyl]cyclohexanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c17-13(9-8-12-7-4-10-19-12)15-16-14(18)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,15,17)(H,16,18)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUNUGPRHKGNPW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)NNC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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